molecular formula C4H9BO2 B1355232 Cyclobutylboronic acid CAS No. 849052-26-2

Cyclobutylboronic acid

Cat. No.: B1355232
CAS No.: 849052-26-2
M. Wt: 99.93 g/mol
InChI Key: MIUALDDWOKMYDA-UHFFFAOYSA-N
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Description

Cyclobutylboronic acid is an organoboron compound with the molecular formula C4H9BO2. It is a boronic acid derivative featuring a cyclobutyl group attached to a boronic acid moiety. This compound is known for its utility in various organic synthesis reactions, particularly in the field of cross-coupling reactions such as the Suzuki-Miyaura coupling .

Mechanism of Action

Target of Action

Cyclobutylboronic acid primarily targets the enzyme phosphofructokinase-1 (PFK-1) . PFK-1 is a key enzyme in the glycolytic pathway, which regulates the production of glucose from fructose. By inhibiting PFK-1, this compound can influence glucose metabolism .

Mode of Action

This compound acts as an inhibitor of PFK-1 . This inhibition reduces the production of glucose from fructose, leading to insulin resistance . Additionally, it also inhibits inflammatory diseases by inhibiting the activity of proinflammatory cytokines and chemokines .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the glycolytic pathway . By inhibiting PFK-1, it disrupts the conversion of fructose to glucose, thereby affecting the energy production in cells .

Pharmacokinetics

It’s known that the compound is solid in form and stable to air and aerobic moisture . These properties suggest that it may have good bioavailability.

Result of Action

The inhibition of PFK-1 by this compound leads to a reduction in glucose production from fructose . This can result in insulin resistance, a key feature of metabolic disorders like diabetes . Additionally, it can inhibit the activity of proinflammatory cytokines and chemokines, potentially reducing inflammation .

Action Environment

This compound is stable to air and aerobic moisture , suggesting that it can maintain its efficacy in a variety of environmental conditions. It’s important to note that this compound decomposes in air , which could potentially affect its stability and efficacy. More research is needed to fully understand how environmental factors influence the action of this compound.

Biochemical Analysis

Biochemical Properties

Cyclobutylboronic acid plays a significant role in biochemical reactions, particularly in the field of organic synthesis. It is commonly used in palladium-catalyzed arylation and alkylation reactions. The compound interacts with enzymes and proteins involved in these catalytic processes, facilitating the formation of carbon-carbon bonds. This compound is known to form stable complexes with enzymes such as palladium complexes, which are crucial for the catalytic activity in Suzuki-Miyaura cross-coupling reactions .

Cellular Effects

This compound influences various cellular processes, particularly in the context of organic synthesis and biochemical reactions. It can affect cell signaling pathways by interacting with enzymes and proteins involved in catalytic processes. The compound’s ability to form stable complexes with palladium complexes can impact gene expression and cellular metabolism, leading to changes in cell function. This compound’s role in facilitating carbon-carbon bond formation can also influence cellular processes related to metabolism and energy production .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with palladium complexes in catalytic reactions. The compound forms stable complexes with palladium, which then participate in the Suzuki-Miyaura cross-coupling reactions. This interaction facilitates the formation of carbon-carbon bonds, a crucial step in organic synthesis. This compound’s ability to form these complexes is due to its boronic acid group, which can coordinate with palladium and other transition metals, enhancing the catalytic activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and reactivity. The compound is stable under standard storage conditions, but its reactivity can decrease over time if exposed to moisture or air. Long-term studies have shown that this compound maintains its catalytic activity for extended periods, making it a reliable reagent for biochemical applications. Degradation products may form over time, potentially affecting its efficacy in catalytic reactions .

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with different dosages. At low doses, the compound is generally well-tolerated and does not exhibit significant toxic effects. At higher doses, this compound can cause adverse effects, including toxicity and disruption of cellular processes. Studies have shown that there is a threshold dose beyond which the compound’s toxicity increases significantly, highlighting the importance of careful dosage control in experimental settings .

Metabolic Pathways

This compound is involved in metabolic pathways related to organic synthesis and catalytic reactions. The compound interacts with enzymes and cofactors involved in these pathways, facilitating the formation of carbon-carbon bonds. This compound’s role in these pathways can affect metabolic flux and metabolite levels, influencing overall cellular metabolism. The compound’s interaction with palladium complexes is particularly important in these pathways, as it enhances the catalytic activity and efficiency of the reactions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s boronic acid group allows it to form stable complexes with these proteins, facilitating its transport to specific cellular compartments. This compound’s distribution within cells can affect its localization and accumulation, influencing its activity and function in biochemical reactions .

Subcellular Localization

This compound’s subcellular localization is influenced by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it exerts its catalytic activity. This compound’s ability to form stable complexes with palladium complexes allows it to localize to areas where these reactions occur, enhancing its efficacy in biochemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclobutylboronic acid can be synthesized through several methods. One common approach involves the hydroboration of cyclobutene followed by oxidation. The reaction typically uses borane (BH3) or diborane (B2H6) as the hydroborating agents, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH) .

Industrial Production Methods: In industrial settings, this compound is often produced using large-scale hydroboration-oxidation processes. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature and reaction time to prevent decomposition .

Chemical Reactions Analysis

Types of Reactions: Cyclobutylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Cyclobutylboronic acid can be compared with other boronic acids such as:

  • Cyclopentylboronic acid
  • Cyclopropylboronic acid
  • Cyclohexylboronic acid
  • Phenylboronic acid

Uniqueness: this compound is unique due to its four-membered cyclobutyl ring, which imparts distinct reactivity and steric properties compared to other boronic acids. This uniqueness makes it particularly useful in specific synthetic applications where other boronic acids may not be as effective .

Properties

IUPAC Name

cyclobutylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9BO2/c6-5(7)4-2-1-3-4/h4,6-7H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIUALDDWOKMYDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1CCC1)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40584591
Record name Cyclobutylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40584591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

99.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849052-26-2
Record name Cyclobutylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40584591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclobutylboronic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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